Methyl 2-bromo-5-cyclopropylbenzoate
Overview
Description
Methyl 2-bromo-5-cyclopropylbenzoate is an organic compound with the molecular formula C11H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the fifth position is substituted with a cyclopropyl group. The compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-5-cyclopropylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-cyclopropylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzoate ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-cyclopropylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoates.
Reduction: The compound can be reduced to form methyl 5-cyclopropylbenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Methyl 5-cyclopropylbenzoate.
Oxidation: 2-bromo-5-cyclopropylbenzoic acid.
Scientific Research Applications
Methyl 2-bromo-5-cyclopropylbenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-cyclopropylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation and signaling pathways.
Comparison with Similar Compounds
Methyl 2-bromo-5-cyclopropylbenzoate can be compared with other similar compounds such as:
Methyl 2-bromo-5-methylbenzoate: Similar structure but with a methyl group instead of a cyclopropyl group. It has different reactivity and biological activity.
Methyl 2-bromo-5-phenylbenzoate: Contains a phenyl group, leading to different steric and electronic effects.
Methyl 2-bromo-5-chlorobenzoate: Substituted with a chlorine atom, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in the presence of the cyclopropyl group, which imparts distinct steric and electronic characteristics, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-bromo-5-cyclopropylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)9-6-8(7-2-3-7)4-5-10(9)12/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKOPEFXQYUWEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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